Diethyl 1-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIETHYL 1-(4-METHYLPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethyl, methylphenyl, and trifluoromethylphenyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 1-(4-METHYLPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with an appropriate aldehyde (such as 4-methylbenzaldehyde) in the presence of a base like sodium ethoxide.
Cyclization: The resulting intermediate undergoes cyclization with ammonia or an amine to form the dihydropyridine ring.
Substitution: The trifluoromethylphenyl group is introduced through a substitution reaction, often using a trifluoromethylating agent like trifluoromethyl iodide.
Esterification: The final step involves esterification to introduce the ethyl groups at the 3 and 5 positions of the dihydropyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or piperidine ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine or piperidine derivatives.
Substitution: Nitro or halogen-substituted aromatic compounds.
Scientific Research Applications
3,5-DIETHYL 1-(4-METHYLPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Pharmacology: Research focuses on its potential anti-inflammatory and analgesic properties.
Chemistry: It serves as a model compound for studying the reactivity and stability of dihydropyridine derivatives.
Industry: It may be used in the synthesis of more complex organic molecules for pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with calcium channels. By blocking these channels, it can reduce calcium influx into cells, leading to vasodilation and decreased blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and smooth muscle contraction.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension.
Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.
Felodipine: Known for its use in managing high blood pressure and angina.
Uniqueness
3,5-DIETHYL 1-(4-METHYLPHENYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to other dihydropyridine derivatives.
Properties
Molecular Formula |
C25H24F3NO4 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
diethyl 1-(4-methylphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H24F3NO4/c1-4-32-23(30)20-14-29(19-11-9-16(3)10-12-19)15-21(24(31)33-5-2)22(20)17-7-6-8-18(13-17)25(26,27)28/h6-15,22H,4-5H2,1-3H3 |
InChI Key |
ARBVWBDRKFKWCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)C(F)(F)F)C(=O)OCC)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.